1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide
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Overview
Description
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is an organic compound with the molecular formula C9H20BrNO. It is a quaternary ammonium salt, typically appearing as a white crystalline powder. This compound is known for its solubility in water and various organic solvents, making it versatile for different applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion acts as the leaving group, and the ethoxyethyl group is introduced to the nitrogen atom of the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced reaction conditions to increase efficiency and yield. This may involve the use of continuous flow reactors, higher purity reagents, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar solvents like water or alcohols, with the presence of a base to facilitate the substitution.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidinium salts depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of ionic liquids for various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide exerts its effects is primarily through its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This action is particularly relevant in its antimicrobial applications, where it targets bacterial cell walls and membranes .
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-1-methylpyrrolidin-1-ium bromide
- 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide
- 1-(2-Propoxyethyl)-1-methylpyrrolidin-1-ium bromide
Comparison: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is unique due to its ethoxyethyl group, which imparts specific solubility and reactivity characteristics. Compared to its analogs, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a broader range of applications. Its antimicrobial properties are also enhanced due to the optimal chain length of the ethoxyethyl group, which facilitates better interaction with microbial membranes .
Properties
CAS No. |
833446-39-2 |
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Molecular Formula |
C9H20BrNO |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C9H20NO.BrH/c1-3-11-9-8-10(2)6-4-5-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SJTNNBAOPGDZAJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOCC[N+]1(CCCC1)C.[Br-] |
Origin of Product |
United States |
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